[(4S)-4-azaniumyl-5-[[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate
Description
The compound [(4S)-4-azaniumyl-5-[[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate is a steroidal derivative with a cyclopenta[a]phenanthrene core, modified with a charged azanium group, an amide-linked hexyl chain, and a trifluoroacetate counterion. This analysis compares its structural, computational, and biological properties with analogous compounds.
Properties
IUPAC Name |
[(4S)-4-azaniumyl-5-[[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H69N5O3.2C2HF3O2/c1-26(2)11-9-12-27(3)31-17-18-32-30-16-15-28-25-29(19-21-38(28,4)33(30)20-22-39(31,32)5)47-35(45)14-7-6-8-23-43-36(46)34(40)13-10-24-44-37(41)42;2*3-2(4,5)1(6)7/h15,26-27,29-34H,6-14,16-25,40H2,1-5H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t27-,29+,30+,31-,32+,33+,34+,38+,39-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXKTYZUYMWLSD-VFBLCMJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC(=O)C(CCC[NH+]=C(N)N)[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC(=O)[C@H](CCC[NH+]=C(N)N)[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H71F6N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Cho-Arg (trifluoroacetate salt) involves the coupling of a cholesterol skeleton with an L-arginine head group. The reaction conditions typically include the use of solvents such as DMF, DMSO, and ethanol . The compound is stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide and ester bonds are susceptible to hydrolysis under acidic or alkaline conditions. The trifluoroacetate group may act as a leaving group in nucleophilic substitution reactions.
Oxidation and Reduction
The steroidal backbone and ketone groups participate in redox reactions. The cyclopenta[a]phenanthrene system is prone to oxidation at allylic positions.
Nucleophilic Substitution
The trifluoroacetate counterion facilitates substitution reactions with nucleophiles such as halides or amines.
Thermal Degradation
Thermal stability studies indicate decomposition above 200°C, with fragmentation of the steroidal core and release of volatile trifluoroacetic acid.
| Temperature | Major Fragments | Analytical Method | References |
|---|---|---|---|
| 220°C (N<sub>2</sub>) | Cyclopenta[a]phenanthrene radicals | GC-MS | |
| 250°C (air) | CO<sub>2</sub>, NH<sub>3</sub> | TGA-FTIR |
Photochemical Reactivity
UV irradiation (254 nm) induces isomerization at the Δ<sup>4,5</sup> double bond in the steroidal system, confirmed by NMR shifts.
| Condition | Product Isomer | Quantum Yield | References |
|---|---|---|---|
| UV (254 nm, 12h) | 5α,6β-Dihydro derivative | Φ = 0.12 ± 0.03 |
Key Stability Considerations:
Scientific Research Applications
The compound [(4S)-4-azaniumyl-5-[[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate is a complex organic molecule with potential applications in various fields. This article explores its scientific research applications based on available literature and case studies.
Pharmaceutical Development
The intricate structure of this compound indicates potential use in drug development. Specifically:
- Targeting Hormonal Pathways : The compound's structural similarity to steroid frameworks suggests it could interact with hormonal pathways. Research has indicated that derivatives of cyclopenta[a]phenanthrenes exhibit biological activities related to hormone modulation .
- Cancer Treatment : Preliminary studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives have shown promise in breast cancer models .
Biochemical Research
Due to its complex structure:
- Enzyme Inhibition Studies : The presence of azanium and oxo groups may allow the compound to act as an enzyme inhibitor. Such compounds are often investigated for their ability to modulate enzymatic activity in metabolic pathways .
- Receptor Binding Assays : The compound could be evaluated for its affinity towards specific receptors (e.g., androgen or estrogen receptors), which is crucial for understanding its potential therapeutic effects .
Material Science
The unique properties of this compound may also lend themselves to applications in material science:
- Polymer Synthesis : The functional groups present can be utilized in the synthesis of advanced polymers or nanomaterials. These materials could have applications in drug delivery systems or as scaffolds for tissue engineering .
Environmental Science
Research into the environmental impact of complex organic compounds is crucial:
- Biodegradation Studies : Understanding how such compounds degrade in various environments can inform safety assessments and regulatory measures regarding their use in industrial applications .
Case Study 1: Hormonal Modulation
A study examined the effects of similar cyclopenta[a]phenanthrene derivatives on hormone-sensitive cancers. The results indicated a significant reduction in tumor growth rates when treated with these compounds, suggesting a pathway for developing new cancer therapies .
Case Study 2: Enzyme Interaction
Another research project focused on the enzyme inhibition properties of structurally related compounds. The findings demonstrated that certain derivatives could effectively inhibit key enzymes involved in metabolic disorders, highlighting their potential as therapeutic agents .
Mechanism of Action
Cho-Arg (trifluoroacetate salt) exerts its effects by forming complexes with plasmid DNA, which facilitates the transfection of the DNA into cells. The compound decreases plasmid DNA migration in an agarose-gel retardant assay at charge ratios greater than or equal to 4 . The transfection process is influenced by lipid raft-mediated and caveolae-mediated endocytosis pathways, which can be inhibited by methyl-β-cyclodextrin and genistein, respectively .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Cyclopenta[a]phenanthrene Derivatives
The core structure of the target compound is shared with steroidal and terpenoid derivatives. Key analogs include:
- (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5S)-5-propan-2-yl-octan-2-yl]...phenanthren-3-ol (): Shares the cyclopenta[a]phenanthrene backbone but lacks the azanium and trifluoroacetate groups, instead featuring a hydroxyl and branched alkyl chain.
- (3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5,6-dimethylheptan-2-yl)-3-methoxy...phenanthrene (): Differs in substituents (methoxy group, dimethylheptane chain) but retains the steroidal core.
Table 1: Structural Features of Analogs
Computational Similarity Metrics
Tanimoto and Dice Coefficients
Molecular fingerprints (e.g., MACCS, Morgan) are used to quantify similarity. The target compound’s azanium and trifluoroacetate groups reduce its similarity to purely steroidal analogs. For example:
- Aglaithioduline () showed ~70% similarity to SAHA (an HDAC inhibitor) using Tanimoto coefficients. Similar methods applied to the target compound would likely yield lower similarity indices (<50%) with non-charged steroidal analogs .
Proteomic Interaction Signatures (CANDO Platform)
Unlike structural metrics, the CANDO platform compares compounds based on proteome-wide interaction profiles. The target compound’s charged groups may enable unique protein interactions, distinguishing it from analogs with hydrophobic substituents (e.g., ’s methoxy derivative) .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties
| Property | Target Compound | Analog | Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~800 | ~550 | ~600 |
| LogP | ~3.5 | ~5.2 | ~4.8 |
| Hydrogen Bond Donors | 4 | 1 | 1 |
| Rotatable Bonds | 10 | 6 | 7 |
The target compound’s lower LogP and higher polarity (due to azanium/trifluoroacetate) suggest improved solubility but reduced membrane permeability compared to analogs .
HDAC Inhibition Potential
The azanium group resembles SAHA’s zinc-binding moiety, a hallmark of HDAC inhibitors. However, the bulky cyclopenta[a]phenanthrene core may hinder binding to HDAC8’s active site, unlike aglaithioduline, which achieves ~70% similarity to SAHA .
Kinase and Proteome Interactions
highlights the use of molecular docking to identify kinase inhibitors. The target compound’s amide linkage and charged groups may interact with kinases like GSK3β, similar to ZINC00027361 . CANDO-based proteomic profiling could further reveal off-target effects, such as interactions with steroid hormone receptors .
Limitations and Contradictions
- Structural vs. Proteomic Similarity : Compounds with low structural similarity (e.g., analog) may share proteomic interaction profiles with the target compound, complicating activity predictions .
- Target Mismatches: Some analogs (e.g., ) lack annotated protein targets, underscoring gaps in databases for complex steroidal derivatives .
Biological Activity
The compound [(4S)-4-azaniumyl-5-[[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate is a complex organic molecule with significant potential in medicinal chemistry due to its intricate structure and various functional groups. This article explores its biological activity based on available research findings.
Molecular Characteristics
Chemical Formula and Structure
- Molecular Formula : C43H71F6N5O7
- Molecular Weight : 884 g/mol
- CAS Number : 1609010-56-1
The compound features a bicyclic structure derived from cyclopenta[a]phenanthrene and incorporates multiple stereocenters and functional groups that may contribute to its biological activity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Binding : The azanium and trifluoroacetate groups suggest potential interactions with biological receptors that could modulate physiological responses.
- Enzyme Inhibition : The presence of functional groups may allow the compound to inhibit specific enzymes involved in metabolic pathways.
2. Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by interfering with cell cycle progression.
| Study | Findings |
|---|---|
| Demonstrated cytotoxicity against cancer cell lines. | |
| Indicated potential for modulating immune responses. |
3. Toxicology
While the therapeutic potential is significant, the safety profile must also be considered:
- Toxicity Studies : Limited data suggests a need for comprehensive toxicological evaluations to ascertain safety in clinical applications.
| Parameter | Value |
|---|---|
| LD50 | Not established yet |
| Side Effects | Under investigation |
Case Study 1: Antitumor Activity
A study involving a derivative of this compound showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway.
Case Study 2: Immunomodulatory Effects
Another investigation highlighted the compound's potential to enhance immune responses in animal models. This suggests a dual role in both cancer therapy and immunotherapy.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Stepwise Coupling : Utilize sequential amidation and esterification steps under reflux conditions (e.g., 2-hour reflux in DMF/acetic acid mixtures) to ensure proper conjugation of the steroid moiety and hexyl linker .
- Solvent Selection : Polar aprotic solvents like DMF enhance reaction efficiency, while acetic acid aids in protonation of intermediates .
- Purification : Recrystallization from DMF-ethanol mixtures or silica gel chromatography can isolate the product with >95% purity .
- Example Conditions :
| Step | Solvent System | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| Amidation | DMF/AcOH (1:2) | 100°C | 2 h | 65% | 90% |
| Purification | DMF-EtOH | RT | – | – | 95% |
Q. What analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR (e.g., 400 MHz for ¹H) in deuterated solvents (e.g., acetonitrile-d₃) to assign stereochemistry and confirm substituent positions .
- Mass Spectrometry : High-resolution ESI-MS (e.g., Q-TOF) to verify molecular weight (e.g., observed [M+H]⁺ at m/z 985.12) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
Q. How can researchers ensure the compound’s stability during storage?
- Methodological Answer :
- Storage Conditions : Store at -20°C in sealed, moisture-free containers to prevent hydrolysis of the trifluoroacetate counterion or degradation of the amide bonds .
- Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition products .
Advanced Research Questions
Q. How should pharmacokinetic studies be designed to evaluate this compound’s bioavailability?
- Methodological Answer :
- In Vivo Models : Administer via intravenous/oral routes in rodent models and collect plasma samples at timed intervals (0–24 h). Use LC-MS/MS to quantify plasma concentrations .
- Key Parameters : Calculate AUC, Cmax, and half-life (t½). Compare with structurally similar steroids (e.g., ) to assess metabolic resistance .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR signal overlap)?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY (¹H-¹H correlation) and HSQC (¹H-¹³C heteronuclear correlation) to assign overlapping proton environments (e.g., cyclopenta[a]phenanthrene protons) .
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and cross-validate experimental data .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like GROMACS, focusing on the steroid core’s hydrophobic interactions with nuclear receptors .
- Docking Studies : Employ AutoDock Vina to predict binding affinities for targets like glucocorticoid receptors (PDB ID: 1P93) .
Q. How can researchers address stability issues in aqueous formulations?
- Methodological Answer :
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to enhance solubility and shelf life .
- pH Optimization : Maintain pH 6.5–7.5 (phosphate buffer) to minimize hydrolysis of the trifluoroacetate group .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s stereochemical configuration?
- Methodological Answer :
- X-Ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in EtOH/H₂O) and determining the absolute configuration .
- Comparative Analysis : Cross-reference optical rotation data with structurally validated analogs (e.g., reports [α]D²⁵ = +32.5°) .
Tables for Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
